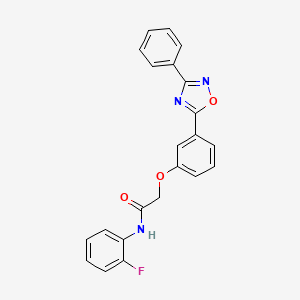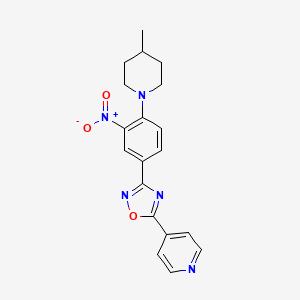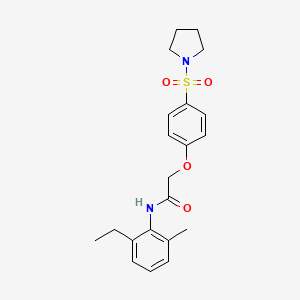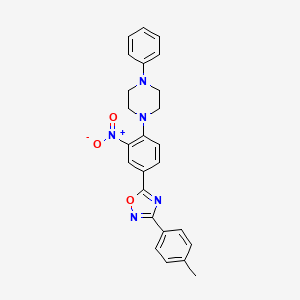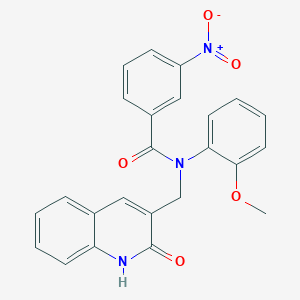
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide, also known as HQNO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQNO is a member of the nitroaromatic family of compounds and is known for its antimicrobial and anticancer properties.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of bacterial respiration by targeting the electron transport chain. This compound has been shown to specifically target the quinol oxidase (cytochrome bd) enzyme, which is essential for bacterial respiration. This leads to a decrease in ATP production and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on both bacterial and mammalian cells. In bacteria, this compound has been found to inhibit respiration, decrease ATP production, and induce oxidative stress. In mammalian cells, this compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide is its potent antimicrobial activity against a wide range of bacteria, including antibiotic-resistant strains. This makes this compound a promising candidate for the development of new antibiotics. However, one of the limitations of this compound is its potential toxicity to mammalian cells, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide. One area of research is the development of new antibiotics based on the structure of this compound. Another area of research is the investigation of the potential use of this compound as a plant growth regulator and natural pesticide. Additionally, the use of this compound in bioremediation and environmental cleanup is an area of growing interest. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-methoxyphenylamine with 3-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-hydroxy-3-formylquinoline. The final product is obtained through a purification process that involves recrystallization or column chromatography.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, including antibiotic-resistant strains such as MRSA. This compound has also been found to possess anticancer properties and has been shown to inhibit the growth of various cancer cell lines.
In agriculture, this compound has been investigated for its potential use as a plant growth regulator and as a natural pesticide. This compound has been found to promote plant growth and increase crop yield, while also exhibiting insecticidal and fungicidal properties.
In environmental science, this compound has been studied for its potential use in bioremediation, as it has been shown to enhance the degradation of various pollutants by microorganisms.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-32-22-12-5-4-11-21(22)26(24(29)17-8-6-9-19(14-17)27(30)31)15-18-13-16-7-2-3-10-20(16)25-23(18)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXBQZZGAQWPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

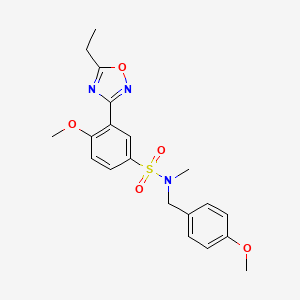
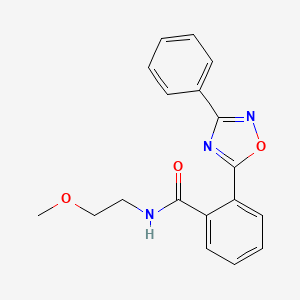
![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)

![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7699462.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699484.png)
